Cobalt(II) oxalate dihydrate

Overview

Description

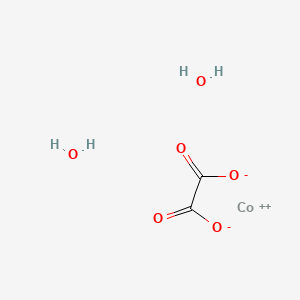

Cobalt(II) oxalate dihydrate (CoC₂O₄·2H₂O) is a coordination compound characterized by its pink to reddish crystalline structure. It has a molecular weight of 182.98 g/mol and decomposes at temperatures above 230°C , releasing water and forming cobalt oxide (Co₃O₄) . The compound is insoluble in water but dissolves in acidic solutions . Industrially, it serves as a precursor for cobalt catalysts, pigments, and battery materials, particularly in lithium-ion batteries due to its thermal stability and redox properties . Its tubular-like morphology, synthesized via self-assembly of needle-like microcrystals under high ionic strength (0.3187 M) and low pH (1.5), distinguishes it from rod-like structures formed under lower ionic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt(II) oxalate dihydrate can be synthesized through the reaction of cobalt(II) salts with oxalic acid in an aqueous solution. For example, cobalt(II) chloride hexahydrate reacts with oxalic acid dihydrate to form this compound, hydrogen chloride, and water . The reaction is typically carried out at room temperature, and the product is obtained by crystallization and subsequent drying of the precipitate .

Industrial Production Methods: In industrial settings, this compound is often produced from cobalt-containing waste materials. The waste, which may include spent chemical cobalt plating solutions, is treated with oxalic acid to precipitate this compound. This method not only recycles cobalt but also reduces material consumption and retains the purity of the final product .

Chemical Reactions Analysis

Thermal Decomposition

Thermogravimetric (TG) and differential thermal analysis (DTA) reveal a two-step decomposition process:

| Step | Temperature Range | Reaction | Products | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 1 | 118–196°C | Dehydration | CoC₂O₄ + 2H₂O↑ | 97.14 |

| 2 | 248–279°C | Decomposition (in air) | Co₃O₄ + CO₂↑ + CO↑ | 203.21–251.15 |

Mechanistic Insights :

-

Step 1 : Loss of crystal water, forming anhydrous CoC₂O₄.

-

Step 2 : Oxidative decomposition in air yields Co₃O₄, whereas inert atmospheres produce metallic Co .

Parallel Pathways :

Coordination and Redox Reactions

Cobalt(II) oxalate dihydrate participates in ligand substitution and redox processes:

a. Complex Formation

Reacts with ammonia or carboxylates to form coordination complexes:

b. Electrochemical Applications

Used in lithium-ion battery cathode recycling:

Catalytic Reactions

Acts as a precursor for cobalt-based catalysts:

a. Fischer-Tropsch Synthesis

b. Oxidation Reactions

Comparative Reaction Data

| Reaction Type | Conditions | Key Parameters | Reference |

|---|---|---|---|

| Dehydration | 150°C, vacuum | Porosity increases decomposition rate | |

| Oxidation | 250°C, air | Co₃O₄ yield: 95% | |

| Complexation | Aqueous NH₃ | Stability constant (log β): 8.2 |

Scientific Research Applications

Cobalt(II) oxalate dihydrate is a versatile compound with applications in catalysis, electrochemistry, material science, analytical chemistry, and biochemistry . It is also used in the preparation of cobalt metal powder for powder-metallurgical applications.

Scientific Research Applications

Catalysis

this compound acts as a catalyst in various chemical reactions, increasing reaction rates and efficiency in organic synthesis, especially in the production of fine chemicals . this compound is also used in the preparation of cobalt catalysts . The compound is decomposed under controlled conditions to produce cobalt oxide, which is then used as a catalyst in various chemical reactions. The resulting cobalt catalysts can be used in a wide range of industrial processes, including the production of synthetic fuels and the reduction of nitrogen oxides in vehicle exhaust.

Electrochemistry

this compound is used in the development of electrodes for batteries and supercapacitors, enhancing energy storage capabilities because of its electrochemical properties .

Material Science

this compound is used in the synthesis of cobalt-based materials, which are essential in creating high-performance magnets and advanced ceramics .

Analytical Chemistry

this compound is utilized as a reagent in analytical techniques, assisting in the detection and quantification of other substances, particularly in environmental monitoring .

Biochemistry

this compound plays a role in biological studies, specifically in understanding the effects of cobalt ions on cellular processes, which can be crucial for developing therapeutic agents .

Industrial Chemistry

this compound is used as a stabilizer for hydrogen cyanide to prevent its decomposition, which can significantly increase the shelf-life of hydrogen cyanide .

Thermodynamics

this compound is used as a temperature indicator. The compound changes color when heated, which can be used to estimate the temperature, which is useful in experiments where precise temperature control is required .

Metallurgy

this compound is used in the preparation of cobalt metal powder for powder-metallurgical applications.

Mechanism of Action

The mechanism of action of cobalt(II) oxalate dihydrate primarily involves its decomposition and oxidation reactions. Upon heating, it decomposes to form cobalt(II) oxide, which can further participate in various catalytic processes. The molecular targets and pathways involved in its applications depend on the specific use case, such as catalysis or biomedical applications .

Comparison with Similar Compounds

Comparison with Similar Oxalate Compounds

Structural and Morphological Differences

Calcium Oxalates

- Calcium Oxalate Monohydrate (CaC₂O₄·H₂O): Exhibits "dumbbell" or "hour-glass" crystal morphology.

- Calcium Oxalate Dihydrate (CaC₂O₄·2H₂O) : Forms bipyramidal crystals and shares the dihydrate designation with cobalt(II) oxalate. However, its IR spectra and elemental composition (calcium-dominated) differ significantly .

Transition Metal Oxalates

- Nickel(II) Oxalate Dihydrate (NiC₂O₄·2H₂O): Synthesized as nanorods using surfactants like CTAB, contrasting with cobalt’s surfactant-free tubular growth. Nickel oxalate also lacks the weak ferromagnetism observed in cobalt(II) oxalate .

- Manganese(II) Oxalate Dihydrate (MnC₂O₄·2H₂O) : Shares an orthorhombic crystal structure with cobalt(II) oxalate but decomposes at lower temperatures (200–250°C) and lacks catalytic applications .

Thermal and Chemical Properties

Cobalt(II) oxalate’s higher thermal stability compared to manganese and copper oxalates makes it preferable for high-temperature processes like catalyst calcination .

Biological Activity

Cobalt(II) oxalate dihydrate (CoC₂O₄·2H₂O) is a compound that has garnered attention in various fields, including materials science and biology. This article explores its biological activity, focusing on its synthesis, characterization, and potential applications, supported by data tables and relevant research findings.

Synthesis and Characterization

This compound can be synthesized through the reaction of cobalt salts with oxalic acid. The optimal conditions for synthesis have been determined to include a temperature of 25°C, a 0.25 M oxalic acid concentration, and a solid-to-liquid ratio of 1:20 with stirring at 300 rpm. Under these conditions, a high yield of approximately 90.9% was achieved .

Characterization Techniques:

- X-ray Diffraction (XRD) : Used to determine the crystalline structure.

- Fourier Transform Infrared Spectroscopy (FT-IR) : Employed to identify functional groups.

- Scanning Electron Microscopy (SEM) : Utilized for morphological analysis .

Antioxidant Properties

Recent studies have indicated that cobalt oxalate exhibits significant antioxidant activity. This property is primarily attributed to its ability to scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. The antioxidant activity of cobalt oxalate was assessed using various assays, demonstrating its potential as a therapeutic agent .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of this compound. Results indicated that at low concentrations, it exhibited minimal cytotoxic effects, while higher concentrations led to increased cell death. This suggests a dose-dependent response that is crucial for potential therapeutic applications .

Data Tables

Table 1: Synthesis Conditions for this compound

| Parameter | Optimal Value |

|---|---|

| Temperature | 25°C |

| Oxalic Acid Concentration | 0.25 M |

| Solid/Liquid Ratio | 1:20 |

| Stirring Speed | 300 rpm |

| Yield | 90.9% |

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Assay | 50 |

| Hydroxyl Radical Scavenging | 60 |

Case Studies

-

Case Study on Antioxidant Activity :

A study conducted by researchers investigated the antioxidant potential of this compound using in vitro models. The results demonstrated that it effectively reduced oxidative stress markers in human cell lines, suggesting its application in preventing oxidative damage . -

Cytotoxicity Assessment :

Another research effort focused on assessing the cytotoxic effects of cobalt(II) oxalate on cancer cell lines. The findings revealed that while the compound induced apoptosis at higher concentrations, it remained non-toxic at lower doses, highlighting its potential use in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity Cobalt(II) oxalate dihydrate, and how can reaction parameters be optimized?

this compound is typically synthesized via precipitation reactions using cobalt salts (e.g., Co(NO₃)₂·6H₂O) and oxalic acid. Key parameters include pH control (acidic conditions), stoichiometric ratios, and temperature (room temperature to 60°C). Evidence from synthesis studies suggests that adding 1,2-ethanediol as a complexing agent improves crystallinity and purity . Post-synthesis, washing with ammonia or dilute acids (e.g., HCl) can reduce impurities like nickel or iron .

Q. What analytical techniques are essential for characterizing this compound?

Critical techniques include:

- Thermogravimetric Analysis (TGA) : To study dehydration (loss of H₂O at ~190°C) and decomposition to CoO or Co₃O₄ above 300°C .

- XRD : Confirms crystalline structure and phase purity.

- FT-IR : Identifies oxalate ligand bonding (e.g., C=O stretching at ~1600 cm⁻¹) .

- SEM/EDS : Assesses morphology and elemental composition, particularly for detecting impurities like Zn or Pb .

Q. How should researchers safely handle this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust, which may cause respiratory irritation .

- Decomposition Risks : Heating produces toxic gases (CO, CO₂) and cobalt oxides; conduct thermal studies in controlled environments .

Advanced Research Questions

Q. How do hydration states and impurities influence the material’s physicochemical properties?

The dihydrate form (CoC₂O₄·2H₂O) exhibits distinct thermal stability compared to anhydrous or hexahydrate forms. Hydration water loss at ~190°C alters crystallinity, affecting subsequent decomposition pathways . Impurities like Fe (≤0.01%) or Ni (≤0.1%) can catalyze unintended side reactions or alter magnetic properties . For catalytic applications, trace metals may poison active sites, necessitating purity ≥99% .

Q. How can contradictions in solubility data (e.g., water vs. ammonia) be resolved experimentally?

Discrepancies arise from varying experimental conditions. While the compound is slightly soluble in water (0.0346 g/L at 25°C), it is freely soluble in ammonia due to complex ion formation (e.g., [Co(NH₃)₆]²⁺) . Researchers should:

- Standardize solvent systems (e.g., pH, ionic strength).

- Use UV-Vis spectroscopy to quantify dissolved cobalt species .

Q. What advanced methodologies address thermal decomposition kinetics for this compound?

Non-isothermal TGA coupled with Kissinger or Flynn-Wall-Ozawa analysis can determine activation energy (Eₐ) for decomposition steps. For example, decomposition to Co₃O₄ exhibits Eₐ ≈ 120–150 kJ/mol, influenced by particle size and atmospheric conditions (e.g., O₂ vs. N₂) . In-situ XRD or mass spectrometry provides real-time phase evolution data .

Q. How do coordination chemistry principles apply to designing Cobalt(II) oxalate-based complexes?

Cobalt(II) oxalate acts as a precursor for heterometallic coordination polymers. For instance, reacting with quinazolin-4-one ligands forms complexes with potential agricultural applications (e.g., cotton growth modulation) . Ligand choice and reaction stoichiometry dictate geometry (octahedral vs. tetrahedral) and redox activity .

Q. Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting reports on hygroscopicity and stability?

While some sources describe the compound as stable under ambient conditions , others note sensitivity to humidity. To resolve this:

- Conduct dynamic vapor sorption (DVS) experiments.

- Compare batches from different suppliers (e.g., assay ≥99% vs. lower purity) .

Q. What strategies validate the role of this compound in catalysis or battery materials?

- Electrochemical Testing : Cyclic voltammetry to assess redox activity in Li-ion battery anodes.

- Surface Area Analysis : BET measurements correlate porosity with catalytic efficiency .

- In-situ TEM : Visualize structural changes during charge/discharge cycles.

Q. Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing phase-pure this compound?

Properties

IUPAC Name |

cobalt(2+);oxalate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHSMSAKVHVSAS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4CoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5965-38-8 | |

| Record name | Cobalt, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.